molecular formula C8H8BrN3S B13159207 2-(5-Bromo-1-ethyl-1H-pyrazol-3-yl)-1,3-thiazole

2-(5-Bromo-1-ethyl-1H-pyrazol-3-yl)-1,3-thiazole

Cat. No.: B13159207
M. Wt: 258.14 g/mol
InChI Key: OHEJCMBXPRKWHX-UHFFFAOYSA-N
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Description

2-(5-Bromo-1-ethyl-1H-pyrazol-3-yl)-1,3-thiazole is a heterocyclic compound that contains both a pyrazole and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-1-ethyl-1H-pyrazol-3-yl)-1,3-thiazole typically involves the formation of the pyrazole and thiazole rings followed by their coupling. One common method involves the reaction of 5-bromo-1-ethyl-1H-pyrazole with a thiazole derivative under specific conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-1-ethyl-1H-pyrazol-3-yl)-1,3-thiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-(5-Bromo-1-ethyl-1H-pyrazol-3-yl)-1,3-thiazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: The compound is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-1-ethyl-1H-pyrazol-3-yl)-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromo-1-ethyl-1H-pyrazol-3-yl)-1,3-thiazole is unique due to the presence of both pyrazole and thiazole rings, which can impart distinct chemical and biological properties. This dual-ring structure can enhance its reactivity and potential interactions with various targets, making it a valuable compound in research and development.

Properties

Molecular Formula

C8H8BrN3S

Molecular Weight

258.14 g/mol

IUPAC Name

2-(5-bromo-1-ethylpyrazol-3-yl)-1,3-thiazole

InChI

InChI=1S/C8H8BrN3S/c1-2-12-7(9)5-6(11-12)8-10-3-4-13-8/h3-5H,2H2,1H3

InChI Key

OHEJCMBXPRKWHX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C2=NC=CS2)Br

Origin of Product

United States

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